molecular formula C23H41NO3S B12621017 N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide CAS No. 920527-32-8

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide

Cat. No.: B12621017
CAS No.: 920527-32-8
M. Wt: 411.6 g/mol
InChI Key: WXBCLKJNUNIWOA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide typically involves the reaction of 2-hydroxyaniline with hexadecane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug or drug precursor.

    Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)acetamide: Known for its antimicrobial properties.

    N-(2-Hydroxyphenyl)-2-propylpentanamide: Studied for its anticancer activity.

Uniqueness

N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide is unique due to its long hexadecane chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Properties

CAS No.

920527-32-8

Molecular Formula

C23H41NO3S

Molecular Weight

411.6 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-N-methylhexadecane-1-sulfonamide

InChI

InChI=1S/C23H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-28(26,27)24(2)22-19-16-17-20-23(22)25/h16-17,19-20,25H,3-15,18,21H2,1-2H3

InChI Key

WXBCLKJNUNIWOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N(C)C1=CC=CC=C1O

Origin of Product

United States

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